1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea
Description
1-(1-Methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a urea derivative featuring a 1-methylindole moiety linked via a urea bridge to a 2-morpholinoethyl group.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-19-12-14(13-4-2-3-5-15(13)19)18-16(21)17-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIWTSOLNJLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-morpholinoethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The indole moiety may also play a role in binding to specific sites on the target molecule, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound is distinguished by its 1-methylindol-3-yl and 2-morpholinoethyl substituents. Below is a comparative analysis of structurally related urea derivatives:
Table 1: Structural Features of Comparable Urea Derivatives
Key Observations :
Key Findings :
- Antitumor Potential: Compound 9e (a bis-indole analog) showed moderate activity against non-small cell lung cancer and CNS cancer cell lines, suggesting that indole-containing ureas may have niche applications in oncology .
- Kinase Inhibition: The morpholinoethyl urea scaffold in S18 was used to develop purine-based inhibitors (e.g., compound 16 in ), indicating its utility in targeting ATP-binding pockets.
Key Insights :
- Urea Coupling: High-yield methods (e.g., 97–99% for 14c ) are feasible for morpholinoethyl-containing derivatives.
- Reductive Amination: Palladium-catalyzed nitro reduction (S18, 87% yield ) is efficient for introducing amino groups.
Biological Activity
1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a synthetic compound notable for its structural features, including an indole moiety and a urea functional group. This compound belongs to a broader class of urea derivatives, which have garnered significant attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique combination of the indole and morpholinoethyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The compound's chemical structure can be represented as follows:
- IUPAC Name : 1-(1-methylindol-3-yl)-3-(2-morpholin-4-ylethyl)urea
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
Synthesis
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea typically involves:
- Reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-morpholinoethylamine.
- Use of coupling reagents such as carbodiimide.
- Solvent choices include dichloromethane or dimethylformamide under mild conditions.
This synthetic route is crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Antitumor Properties
Research indicates that compounds similar to 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea exhibit significant antitumor activities. For instance, indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that structural analogs demonstrated efficacy in modulating inflammatory responses and exhibiting antitumor properties.
Neuroprotective Effects
The compound's indole moiety is associated with neuroprotective effects, particularly through the inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, providing neuroprotective benefits .
The mechanism of action for 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea involves interactions with various molecular targets:
- Hydrogen Bonding : The urea group facilitates hydrogen bonding with target enzymes or receptors.
- Hydrophobic Interactions : The indole ring enhances interaction with hydrophobic pockets in target proteins.
These interactions may lead to modulation of signaling pathways involved in cell growth and apoptosis, contributing to its anticancer and neuroprotective effects.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various indole derivatives, including 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea, against human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
Neuroprotection in Animal Models
In animal models simulating neurodegenerative conditions, administration of the compound showed promising results in preserving neuronal integrity and function. Behavioral assays indicated improved motor function and cognitive performance in treated animals compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(1-methyl-1H-indol-3-yl)-3-(2-piperidinoethyl)urea | Piperidine instead of morpholine | Similar neuroprotective effects |
| 1-(1-methyl-1H-indol-3-yl)-3-(2-dimethylaminoethyl)urea | Dimethylamino group | Enhanced solubility but less potency |
The presence of the morpholine ring in 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea is believed to confer unique pharmacological properties compared to its analogs, particularly regarding solubility and biological activity .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the indole core (e.g., Fischer indole synthesis) and subsequent coupling with morpholinoethyl isocyanate derivatives. Key strategies include:
- Catalyst selection : High-efficiency catalysts (e.g., palladium-based catalysts for cross-coupling) improve reaction efficiency .
- Purification : Advanced techniques like column chromatography or recrystallization enhance purity, with solvent polarity adjustments critical for isolating intermediates .
- Scalability : Optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) ensures reproducibility for larger batches .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions, particularly the indole methyl group and morpholine protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~387.4 for C₁₇H₂₁N₅O₂) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for studying urea linkage geometry and intermolecular interactions .
Q. What preliminary assays are used to screen its biological activity?
Methodological Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM to assess antiproliferative effects .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Solubility profiling : PBS/DMSO mixtures (e.g., 10% DMSO) ensure compound stability in biological buffers .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Contradictions may arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed incubation times (e.g., 48 hours) and cell passage numbers .
- Orthogonal assays : Validate kinase inhibition via both fluorescence-based and radiometric assays .
- Metabolic stability testing : Liver microsome assays identify degradation products that may interfere with activity .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with targets like kinases or GPCRs, focusing on urea and morpholine moieties .
- Quantum mechanical calculations : Assess electron density at the indole N-methyl group to predict reactivity in substitution reactions .
- Machine learning : Train models on PubChem data (e.g., bioactivity data for similar urea derivatives) to prioritize synthetic modifications .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
Methodological Answer:
- Chiral chromatography : Separate enantiomers using Chiralpak columns (e.g., AD-H) to isolate active stereoisomers .
- Pharmacokinetic profiling : Compare AUC (area under the curve) and t₁/₂ (half-life) of enantiomers in rodent models .
- Receptor binding assays : Test enantiomer affinity via surface plasmon resonance (SPR) to identify stereospecific interactions .
Q. What strategies address poor in vivo efficacy despite promising in vitro results?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve circulation time and target tissue accumulation .
- Metabolite identification : LC-MS/MS tracks in vivo degradation pathways, guiding structural tweaks to avoid metabolic hotspots .
Q. How can researchers validate the compound’s mechanism of action when targeting novel biological pathways?
Methodological Answer:
- CRISPR/Cas9 knockouts : Silence putative targets (e.g., kinases) in cell lines to confirm on-target effects .
- Thermal shift assays : Monitor protein thermal stability shifts upon compound binding to identify direct interactors .
- Transcriptomics : RNA-seq analysis post-treatment reveals pathway enrichment (e.g., apoptosis or cell cycle arrest) .
Data Contradiction and Reproducibility
Q. How should discrepancies in synthetic yields between labs be troubleshooted?
Methodological Answer:
- Reagent traceability : Use anhydrous solvents (e.g., THF stored over molecular sieves) to control moisture-sensitive steps .
- Reaction monitoring : In-line FTIR tracks intermediate formation, ensuring completion before proceeding .
- Cross-lab validation : Share batch samples for NMR and HPLC-MS analysis to identify purity or isomerization issues .
Q. What methodologies reconcile conflicting data on toxicity profiles in different model organisms?
Methodological Answer:
- Species-specific metabolism : Compare hepatic CYP450 isoforms in rodents vs. humans via microsome assays .
- Toxicogenomics : RNA-seq identifies conserved vs. species-specific pathways (e.g., oxidative stress response) .
- Dose normalization : Adjust doses using allometric scaling (e.g., body surface area) for cross-species comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
